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Compound of Interest

Compound Name: Akuammiline

Cat. No.: B15584811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and molecular

modeling of akuammiline, a representative member of the complex family of indole alkaloids.

Akuammiline and its congeners have garnered significant interest within the scientific

community due to their intricate molecular architecture and potential therapeutic applications,

including their activity at opioid receptors. This document aims to serve as a comprehensive

resource, detailing the crystallographic features of a key synthetic precursor, outlining

established experimental protocols for their synthesis, and summarizing the computational

approaches used to probe their molecular interactions.

Crystal Structure of an Akuammiline Alkaloid
Precursor
While the definitive crystal structure of akuammiline itself is not publicly available, the

crystallographic analysis of key synthetic intermediates provides invaluable insights into the

conformational and stereochemical attributes of the akuammiline core. Here, we present the

crystallographic data for enone 18, a crucial intermediate in the enantioselective total synthesis

of several akuammiline alkaloids, including (+)-strictamine and (−)-2(S)-cathafoline.[1][2] The

structural data for this compound offers a precise model of the [3.3.1]-azabicyclic core that is a

hallmark of this alkaloid family.
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Table 1: Crystallographic Data for Akuammiline Precursor (Enone 18)

Parameter Value

Chemical Formula C₁₇H₁₉NO₅S

Formula Weight 349.40

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 8.036(3)

b (Å) 13.064(4)

c (Å) 15.207(5)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1596.1(9)

Z 4

Density (calculated) (g/cm³) 1.454

Absorption Coefficient (mm⁻¹) 0.224

F(000) 736

Data extracted from the Crystallographic Information File (CIF) of a synthetic intermediate in

the total synthesis of akuammiline alkaloids.[2]

Experimental Protocols: Synthesis of Akuammiline
Alkaloids
The total synthesis of akuammiline alkaloids is a formidable challenge in organic chemistry

that has been addressed through various innovative strategies. The following protocols are
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based on the successful total synthesis of picrinine and other related akuammiline alkaloids,

showcasing the complexity and precision required.[3][4]

General Synthetic Workflow
The synthesis of the akuammiline core typically involves the construction of the characteristic

[3.3.1]-azabicyclic system, followed by the formation of the indole or indolenine moiety, and

subsequent late-stage functional group manipulations to arrive at the natural product.
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Figure 1: Generalized workflow for the total synthesis of akuammiline alkaloids.
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Detailed Experimental Procedure: Synthesis of Enone 16
from Bicyclic Ketone 12 (A Key Step in Picrinine
Synthesis)[3][4]
To a solution of bicyclic ketone 12 (1.0 equiv) in a mixture of N-methylmorpholine N-oxide

(NMO) (4.0 equiv) and CH₂Cl₂ (0.1 M) at 0 °C is added 2-iodoxybenzoic acid (IBX) (2.0 equiv).

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12

hours. Upon completion, the reaction is quenched with a saturated aqueous solution of

NaHCO₃ and Na₂S₂O₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined

organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under

reduced pressure. The crude product is purified by flash column chromatography on silica gel

to afford enone 16.

Molecular Modeling of Akuammiline Alkaloids
Molecular modeling techniques are instrumental in elucidating the structure-activity

relationships (SAR) of akuammiline alkaloids and their interactions with biological targets,

most notably opioid receptors.

Molecular Docking
Molecular docking simulations have been employed to predict the binding modes of

akuammiline derivatives at the μ-opioid receptor (MOR). These studies suggest that the core

scaffold of akuammiline alkaloids fits within the binding pocket of the receptor, with specific

functional groups forming key interactions with amino acid residues.

Table 2: Summary of Molecular Docking Parameters for Akuamma Alkaloids at the μ-Opioid

Receptor
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Parameter Description

Receptor PDB ID
5C1M (μ-opioid receptor co-crystallized with

agonist BU-72)

Ligand Preparation
3D coordinates generated and energy

minimized.

Docking Software
Varies by study, often includes AutoDock Vina or

Schrödinger Suite.

Key Interactions

Hydrogen bonds, salt bridges, and pi-pi stacking

with residues such as Tyr326, Met151, Tyr148,

Trp293, and Asp147.

This data is a composite from studies on modified akuamma alkaloids and related compounds.

Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor

interactions over time, allowing for the assessment of the stability of binding poses and the

conformational changes in both the ligand and the receptor. While specific MD studies on

akuammiline are not widely published, the methodologies applied to other indole alkaloids

binding to opioid receptors are directly applicable.
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Figure 2: Typical workflow for a molecular dynamics simulation study.

Density Functional Theory (DFT) Calculations
DFT calculations are employed to investigate the electronic properties of akuammiline
alkaloids, such as orbital energies and charge distributions. These quantum mechanical

methods can provide insights into the reactivity and intrinsic properties of the molecules, which

can be correlated with their biological activity.
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Biosynthetic Pathway Considerations
The biosynthesis of akuammiline alkaloids is a complex enzymatic process originating from

the central precursor strictosidine.[5] A key step involves the oxidative cyclization of 19E-

geissoschizine, which can lead to different alkaloid skeletons, including the akuammiline
framework through a C7-C16 bond formation.[5]

Strictosidine

Geissoschizine

Enzymatic
Steps

Akuammiline_Skeleton

Oxidative
Cyclization
(C7-C16)

Sarpagan_Skeleton

Oxidative
Cyclization
(C5-C16)

Strychnos_Skeleton

Oxidative
Cyclization
(C2-C16)

Click to download full resolution via product page

Figure 3: Divergent biosynthetic pathways from geissoschizine.

Conclusion
The intricate structure of akuammiline alkaloids presents both a significant challenge and a

compelling opportunity for synthetic chemists and drug discovery scientists. The combination of

X-ray crystallography of key intermediates, sophisticated multi-step total synthesis, and

advanced molecular modeling techniques is progressively unraveling the complexities of this

important class of natural products. The data and protocols presented in this guide offer a solid

foundation for further research into the synthesis, biological evaluation, and computational

analysis of akuammiline and its derivatives, paving the way for the development of novel

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

